Antitubercular Agent-12, also known as compound 3408, is a novel phosphate prodrug specifically designed to combat drug-resistant strains of tuberculosis caused by Mycobacterium tuberculosis. This compound demonstrates a narrow-spectrum activity against various strains of tuberculosis, making it a promising candidate in the ongoing battle against this persistent infectious disease. The prodrug nature of Antitubercular Agent-12 allows for improved bioavailability and efficacy, as it is converted into its active form upon metabolic activation in the body .
The primary chemical reaction involved in the activation of Antitubercular Agent-12 is hydrolysis, where the phosphate group is cleaved to release the active drug. This process is crucial for its mechanism of action, allowing the compound to exert its therapeutic effects against Mycobacterium tuberculosis. The specific pathways and enzymes involved in this activation remain an area of active research, as understanding these mechanisms can enhance the development of similar compounds .
Antitubercular Agent-12 exhibits significant biological activity against drug-resistant strains of tuberculosis. Its mechanism involves inhibition of key metabolic processes within the bacteria, potentially affecting cell wall synthesis or other critical functions necessary for bacterial survival. The compound has shown promise in preclinical studies, demonstrating efficacy comparable to established antitubercular agents while maintaining a favorable safety profile .
The synthesis of Antitubercular Agent-12 involves several key steps that utilize readily available reagents and mild reaction conditions. The process typically includes:
This efficient synthesis method allows for gram-scale production, making it feasible for further development and clinical testing .
Antitubercular Agent-12 is primarily aimed at treating drug-resistant tuberculosis. Its unique properties make it suitable for use in combination therapies alongside existing antitubercular medications, potentially enhancing treatment outcomes for patients with resistant strains. Additionally, ongoing research may uncover further applications in related infectious diseases or as part of broader antimicrobial strategies .
Interaction studies of Antitubercular Agent-12 focus on its pharmacokinetics and pharmacodynamics when combined with other antitubercular agents. These studies aim to identify potential synergies that could enhance therapeutic effectiveness while minimizing adverse effects. Preliminary data suggest that combining Antitubercular Agent-12 with established drugs may lead to improved outcomes in resistant tuberculosis cases, although detailed interaction profiles are still under investigation .
Antitubercular Agent-12 shares structural and functional similarities with several other antitubercular agents. Below is a comparison highlighting its uniqueness:
| Compound Name | Mechanism of Action | Unique Features |
|---|---|---|
| Ethambutol | Inhibits arabinosyltransferases | Primarily targets cell wall synthesis |
| Isoniazid | Inhibits mycolic acid biosynthesis | Pro-drug activated by bacterial enzymes |
| Rifampin | Inhibits RNA polymerase | Broad-spectrum activity; used in combination therapy |
| SQ-109 | Targets mycobacterial membrane proteins | Active against both drug-sensitive and resistant strains |
| Antitubercular Agent-12 | Phosphate prodrug targeting drug-resistant strains | Narrow-spectrum; designed for enhanced bioavailability |
Antitubercular Agent-12's unique profile as a phosphate prodrug allows it to potentially overcome resistance mechanisms that limit the efficacy of traditional antitubercular drugs . Its targeted action against resistant strains positions it as a valuable addition to the current therapeutic arsenal against tuberculosis.
Antitubercular agent-12 is chemically identified by the International Union of Pure and Applied Chemistry nomenclature as N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide [1]. The compound bears the Chemical Abstracts Service registry number 905677-04-5 and possesses the molecular formula C₁₃H₇BrN₄O₅ [1]. The molecular weight of this antitubercular agent is precisely 379.13 atomic mass units [1].
The structural framework of Antitubercular agent-12 incorporates several distinct heterocyclic moieties that contribute to its biological activity [1]. The compound features a central 1,3,4-oxadiazole ring system substituted at the 5-position with a 4-bromophenyl group and at the 2-position with a carboxamide linkage to a 5-nitrofuran unit [1]. This hybrid structure represents a significant example of molecular hybridization strategy in medicinal chemistry, combining the pharmacophoric elements of both oxadiazole and nitrofuran scaffolds [26].
The Simplified Molecular Input Line Entry System representation for Antitubercular agent-12 is documented as O=C(C1=CC=C(N+=O)O1)NC2=NN=C(C3=CC=C(Br)C=C3)O2 [1]. The International Chemical Identifier string provides additional structural verification: InChI=1S/C13H7BrN4O5/c14-8-3-1-7(2-4-8)12-16-17-13(23-12)15-11(19)9-5-6-10(22-9)18(20)21/h1-6H,(H,15,17,19) [1]. The corresponding International Chemical Identifier Key is GIOGLLKLDCBYJX-UHFFFAOYSA-N [1].
| Structural Parameter | Value |
|---|---|
| International Union of Pure and Applied Chemistry Name | N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)-5-nitrofuran-2-carboxamide |
| Chemical Abstracts Service Number | 905677-04-5 |
| Molecular Formula | C₁₃H₇BrN₄O₅ |
| Molecular Weight | 379.13 g/mol |
| International Chemical Identifier Key | GIOGLLKLDCBYJX-UHFFFAOYSA-N |
Spectroscopic characterization of Antitubercular agent-12 provides comprehensive structural confirmation through multiple analytical techniques [8] [9]. Nuclear magnetic resonance spectroscopy represents the primary method for structural elucidation of this compound and related oxadiazole derivatives [8] [9]. Proton nuclear magnetic resonance analysis typically reveals characteristic chemical shifts corresponding to the aromatic protons of the bromophenyl substituent, the oxadiazole ring system, and the nitrofuran moiety [9].
The aromatic region of the proton nuclear magnetic resonance spectrum for compounds containing 4-bromophenyl groups characteristically displays signals between 7.0-8.0 parts per million [9]. For oxadiazole-containing structures similar to Antitubercular agent-12, the carboxamide proton typically resonates as a distinct signal, often appearing as a doublet or singlet depending on the coupling environment [9]. The nitrofuran aromatic protons generally appear in the downfield region due to the electron-withdrawing effect of the nitro group [33].
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the carbonyl carbon of the carboxamide group typically observed between 160-170 parts per million [9]. The oxadiazole ring carbons appear in the aromatic region, while the nitrofuran carbons show characteristic chemical shifts influenced by the electron-withdrawing nitro substituent [9] [33].
Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 379.13, corresponding to the protonated molecular ion [M+H]⁺ [1] [8]. High-resolution mass spectrometry provides accurate mass determination, essential for molecular formula confirmation and structural verification [8] [10]. Fragmentation patterns in mass spectrometry typically reveal characteristic losses corresponding to the functional groups present in the molecule [8].
Infrared spectroscopy of Antitubercular agent-12 exhibits distinctive absorption bands corresponding to the various functional groups present in the structure [11] [14]. The nitro group characteristically shows strong absorptions around 1520-1350 wavenumbers corresponding to asymmetric and symmetric stretching vibrations [11] [14]. The carboxamide functionality typically displays amide I and amide II bands around 1650-1680 wavenumbers and 1500-1550 wavenumbers, respectively [11] [14]. The aromatic carbon-carbon stretching vibrations appear in the 1600-1500 wavenumbers region [11] [14].
| Spectroscopic Technique | Key Observations |
|---|---|
| ¹H Nuclear Magnetic Resonance | Aromatic protons 7.0-8.0 ppm, Carboxamide NH variable |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon 160-170 ppm, Aromatic carbons 120-140 ppm |
| Mass Spectrometry | Molecular ion [M+H]⁺ at m/z 379.13 |
| Infrared Spectroscopy | Nitro group 1520-1350 cm⁻¹, Amide bands 1650-1500 cm⁻¹ |
The physicochemical properties of Antitubercular agent-12 significantly influence its biological activity and pharmaceutical potential [15] [16] [18]. Solubility characteristics play a crucial role in determining the bioavailability and therapeutic efficacy of antitubercular compounds [16] [18]. The compound exhibits limited aqueous solubility, which is characteristic of many nitrofuran and oxadiazole derivatives [18] [29].
Stability studies of antitubercular agents reveal that compounds containing nitro groups may exhibit sensitivity to various environmental conditions [17] [29]. Oxadiazole derivatives generally demonstrate thermal stability due to their aromatic character and resonance stabilization [29]. The calculated resonance energy for oxadiazole rings is approximately 167.4 kilojoules per mole, contributing to their inherent stability [29]. Thermal stability of oxadiazole compounds typically increases with substitution at appropriate positions [29].
The partition coefficient represents a critical parameter for assessing the lipophilicity and membrane permeability characteristics of antitubercular agents [16] [19]. For compounds in the antitubercular class, partition coefficient values generally fall within an optimal range that balances solubility and membrane penetration [19]. The presence of both hydrophilic (nitro, carboxamide) and lipophilic (bromophenyl) substituents in Antitubercular agent-12 suggests intermediate partition coefficient values [19].
Stability under various pH conditions represents another important consideration for antitubercular compounds [17]. The carboxamide linkage in Antitubercular agent-12 may exhibit pH-dependent stability, with neutral to slightly acidic conditions generally favoring stability [17]. The nitro group contributes to electron withdrawal, potentially affecting the stability profile under basic conditions [17] [29].
Storage conditions significantly impact the long-term stability of nitrofuran-containing compounds [17]. Low temperature storage, typically at -20°C, helps preserve the integrity of the nitro functionality and prevents degradation [15] [17]. Protection from light and moisture also contributes to maintaining compound stability over extended periods [17].
| Physicochemical Parameter | Characteristics |
|---|---|
| Aqueous Solubility | Limited, typical of nitrofuran derivatives |
| Thermal Stability | Enhanced by oxadiazole resonance stabilization |
| pH Stability | Favored under neutral to slightly acidic conditions |
| Storage Requirements | -20°C, protection from light and moisture |
| Partition Coefficient | Intermediate values due to mixed hydrophilic/lipophilic character |